molecular formula C9H5BrF3IO B12860753 3-Iodo-4-(trifluoromethyl)phenacyl bromide

3-Iodo-4-(trifluoromethyl)phenacyl bromide

Cat. No.: B12860753
M. Wt: 392.94 g/mol
InChI Key: SLJLJPDGDKVPPP-UHFFFAOYSA-N
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Description

3-Iodo-4-(trifluoromethyl)phenacyl bromide is a chemical compound with the molecular formula C9H5BrF3IO It is characterized by the presence of iodine, bromine, and trifluoromethyl groups attached to a phenacyl moiety

Preparation Methods

The synthesis of 3-Iodo-4-(trifluoromethyl)phenacyl bromide typically involves the bromination of 3-Iodo-4-(trifluoromethyl)acetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product .

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

3-Iodo-4-(trifluoromethyl)phenacyl bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.

    Oxidation Reactions: The phenacyl group can be oxidized to form carboxylic acids or other oxidized products.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

3-Iodo-4-(trifluoromethyl)phenacyl bromide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the development of biochemical probes and imaging agents due to its ability to interact with biological molecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-Iodo-4-(trifluoromethyl)phenacyl bromide involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms can participate in halogen bonding, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can influence the compound’s reactivity and binding affinity to various molecular targets, including enzymes and receptors .

Comparison with Similar Compounds

Similar compounds to 3-Iodo-4-(trifluoromethyl)phenacyl bromide include:

Biological Activity

3-Iodo-4-(trifluoromethyl)phenacyl bromide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group and an iodo substituent on a phenacyl bromide framework. The molecular formula is C9H6BrF3IC_9H_6BrF_3I. The trifluoromethyl group is known for enhancing lipophilicity and biological activity, while the iodo group can participate in various chemical reactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing trifluoromethyl groups. For instance, analogues of this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.125 μg/mL to 25 μg/mL, demonstrating potent antimicrobial effects, particularly against strains like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Trifluoromethyl Compounds

CompoundMIC (μg/mL)Bacterial Strain
This compound3.125Staphylococcus aureus
4-(Trifluoromethyl)phenacyl bromide6.25Escherichia coli
Coumarin derivatives6.25 - 25Candida albicans

The mechanism by which this compound exerts its antimicrobial effects may involve disruption of bacterial cell membranes or interference with metabolic pathways. The presence of strong electron-withdrawing groups like trifluoromethyl enhances the ability of these compounds to penetrate bacterial membranes, leading to increased permeability and subsequent cell lysis .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups such as trifluoromethyl significantly enhances antimicrobial activity. Compounds with multiple substitutions on the phenyl ring often exhibit improved potency compared to their unsubstituted counterparts. For example, compounds bearing both iodo and trifluoromethyl groups showed enhanced interaction with bacterial enzymes, leading to higher inhibition rates .

Case Studies

  • Study on Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of phenacyl bromides, including those with trifluoromethyl substitutions, exhibited broad-spectrum antibacterial activity. The study highlighted that modifications at the para position significantly affected potency against various bacterial strains .
  • Fungal Inhibition : Another investigation focused on the antifungal properties of similar compounds, revealing that certain derivatives showed promising results against Candida albicans, with MIC values comparable to standard antifungal agents .

Properties

Molecular Formula

C9H5BrF3IO

Molecular Weight

392.94 g/mol

IUPAC Name

2-bromo-1-[3-iodo-4-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H5BrF3IO/c10-4-8(15)5-1-2-6(7(14)3-5)9(11,12)13/h1-3H,4H2

InChI Key

SLJLJPDGDKVPPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CBr)I)C(F)(F)F

Origin of Product

United States

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